A Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: A Key Building Block in Modern Organic Synthesis
A Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: A Key Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 4-cyanophenylboronic acid pinacol ester, is an organoboron compound that has emerged as a critical building block in organic synthesis.[1] Its unique structure, featuring a stable pinacol boronic ester and a functional benzonitrile group, makes it a highly versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols relevant to researchers in drug discovery and materials science.
The primary utility of this compound lies in its role as a precursor in Suzuki-Miyaura coupling reactions, a powerful method for forging carbon-carbon bonds.[2] This reaction is fundamental to the synthesis of complex organic molecules, including a vast number of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The nitrile moiety (-C≡N) can be further transformed into other functional groups such as carboxylic acids, amines, or tetrazoles, the latter being a significant bioisostere for carboxylic acids in drug design.[4][5][6]
Compound Identification and Properties
The fundamental properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are summarized below. These data are crucial for its handling, characterization, and application in synthetic procedures.
| Property | Value | Reference(s) |
| CAS Number | 171364-82-2 | [1][7][8] |
| Molecular Formula | C₁₃H₁₆BNO₂ | [1][8] |
| Molecular Weight | 229.08 g/mol | [1] |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | [1] |
| Synonyms | 2-(4-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4-Cyanophenylboronic Acid Pinacol Ester | [1][7] |
| Appearance | White to light yellow crystalline powder | [8] |
| Melting Point | 94-101 °C | [8][9] |
| Purity | Typically >96-98% (by GC) | [8] |
| Solubility | Soluble in chloroform and methanol (slightly) | [9] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures, which are prevalent in medicinally active compounds. In this reaction, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile serves as the organoboron partner, reacting with an organohalide in the presence of a palladium catalyst and a base.
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronate ester is transferred to the palladium center, displacing the halide. This step requires activation by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Experimental Protocols
The following section provides a detailed, generalized protocol for a Suzuki-Miyaura coupling reaction using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization based on the specific aryl halide used.
Materials:
-
Aryl halide (e.g., an aryl bromide or iodide) (1.0 mmol, 1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (0.5-3 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or a mixture like n-propanol/water)[10][11]
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Workflow Diagram:
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[12]
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 10 mL of 4:1 1,4-dioxane/water) via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).[11][12]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel.[10][11]
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL) to remove the base and inorganic byproducts.[10][11]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.[10]
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.[11][13]
Safety and Handling
While specific toxicity data is limited, standard laboratory precautions should be observed when handling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and its associated reagents.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[7]
-
Hazards: The compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[7]
-
Storage: Keep in a tightly sealed container in a cool, dry place away from light.
Conclusion
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an indispensable tool for synthetic chemists, particularly those in drug discovery and materials science. Its stability, reliability in Suzuki-Miyaura cross-coupling, and the synthetic versatility of its nitrile handle ensure its continued and widespread use in the creation of novel and complex molecular architectures. The protocols and data presented in this guide offer a foundational resource for the effective application of this key building block in research and development.
References
- 1. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C13H16BNO2 | CID 2734625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile | 475250-43-2 [smolecule.com]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 171364-82-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, 97% 5 g | Contact Us [thermofisher.com]
- 9. 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE CAS#: 171364-82-2 [chemicalbook.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
